![molecular formula C8H15NO3 B147096 2-[Butyl(ethyl)amino]-2-oxoacetic acid CAS No. 127985-56-2](/img/structure/B147096.png)
2-[Butyl(ethyl)amino]-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butyl(ethyl)amino]-2-oxoacetic acid (BEAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid glycine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[Butyl(ethyl)amino]-2-oxoacetic acid is not fully understood, but it is believed to act as an agonist of the glycine receptor. This receptor is involved in the regulation of neuronal excitability and can modulate the release of neurotransmitters such as glutamate. 2-[Butyl(ethyl)amino]-2-oxoacetic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[Butyl(ethyl)amino]-2-oxoacetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter glycine in the brain, which can enhance inhibitory neurotransmission. 2-[Butyl(ethyl)amino]-2-oxoacetic acid has also been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, which can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[Butyl(ethyl)amino]-2-oxoacetic acid in lab experiments is its neuroprotective effects, which can be useful in studying neurodegenerative diseases. 2-[Butyl(ethyl)amino]-2-oxoacetic acid is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using 2-[Butyl(ethyl)amino]-2-oxoacetic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[Butyl(ethyl)amino]-2-oxoacetic acid. One direction is to further investigate its neuroprotective effects and potential applications in treating neurodegenerative diseases. Another direction is to study its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, research can be done to investigate the potential toxicity of 2-[Butyl(ethyl)amino]-2-oxoacetic acid and its safety for use in humans.
Synthesemethoden
2-[Butyl(ethyl)amino]-2-oxoacetic acid can be synthesized using various methods, including the reaction of ethyl butyl malonate with glycine, followed by the hydrolysis of the intermediate product. Another method involves the reaction of ethyl butyl malonate with ethyl chloroformate, followed by the reaction with glycine. The resulting product is then hydrolyzed to obtain 2-[Butyl(ethyl)amino]-2-oxoacetic acid.
Wissenschaftliche Forschungsanwendungen
2-[Butyl(ethyl)amino]-2-oxoacetic acid has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Butyl(ethyl)amino]-2-oxoacetic acid has also been shown to have anti-inflammatory effects, which can be useful in treating inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
127985-56-2 |
---|---|
Produktname |
2-[Butyl(ethyl)amino]-2-oxoacetic acid |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-[butyl(ethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-9(4-2)7(10)8(11)12/h3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PZKODNAVADLMMO-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)C(=O)O |
Kanonische SMILES |
CCCCN(CC)C(=O)C(=O)O |
Synonyme |
Acetic acid, (butylethylamino)oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.